N-Benzo[1,3]dioxol-5-yl-2-bromo-propionamide
Description
N-Benzo[1,3]dioxol-5-yl-2-bromo-propionamide is a brominated amide derivative featuring a benzo[1,3]dioxol (methylenedioxyphenyl) moiety. This structural motif is commonly associated with enhanced biological activity due to its ability to engage in π-π interactions and hydrogen bonding, as observed in related compounds like N-Benzo[1,3]dioxol-5-yl thiourea derivatives, which exhibit antimicrobial and plant-growth regulatory properties .
Properties
Molecular Formula |
C10H10BrNO3 |
|---|---|
Molecular Weight |
272.09 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-bromopropanamide |
InChI |
InChI=1S/C10H10BrNO3/c1-6(11)10(13)12-7-2-3-8-9(4-7)15-5-14-8/h2-4,6H,5H2,1H3,(H,12,13) |
InChI Key |
ZLIIJJYUCRQVHT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=CC2=C(C=C1)OCO2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzo[1,3]dioxol-5-yl-2-bromo-propionamide typically involves the bromination of a precursor compound followed by amide formation. One common method involves the bromination of a benzodioxole derivative using N-bromosuccinimide (NBS) in the presence of a radical initiator. The resulting bromo compound is then reacted with a suitable amine to form the propionamide derivative .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and amide formation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-Benzo[1,3]dioxol-5-yl-2-bromo-propionamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Radical Initiators: Such as azobisisobutyronitrile (AIBN) for initiating radical reactions.
Amines: For amide formation reactions.
Palladium Catalysts: For coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amide derivatives, while coupling reactions can produce complex biaryl structures .
Scientific Research Applications
N-Benzo[1,3]dioxol-5-yl-2-bromo-propionamide is a chemical compound with the molecular formula and a molecular weight of 272.09 g/mol . PubChem identifies the following synonyms for this compound: this compound, 879612-71-2, STK231224, AKOS000283546, and AKOS016340835 .
While the primary search results do not offer specific applications of this compound, they do provide contexts in which similar compounds are used, which may suggest potential research avenues.
One study highlights the synthesis of novel 5-arylidene-2-thioxo-1,3-thiazolidin-4-ones and 2-amino-5-arylidene-1,3-thiazol-4(5H)-ones as potential DYRK1A inhibitors, with some evaluated for their in vitro inhibition of cell proliferation in various tumor cell lines . Specifically, the introduction of a 1,3-benzodioxol-5-yl group at the 5-ylidene position maintained partial kinase inhibition activity .
Related compounds and their applications:
- 1-(Benzo[d][1,3]dioxol-5-yl)-2-bromopropan-1-one: This compound, also containing a benzodioxol group, is identified by PubChem and has a molecular weight of 257.08 g/mol .
- 5-Bromo pyridin 2 yl n methyl nitroamine: This compound is listed by Sigma-Aldrich .
- 1-(benzo[d][1,3]dioxol-5-yl)-2-(sec-butylamino)pentan-1-one: This compound is listed as a controlled substance .
Mechanism of Action
The mechanism of action of N-Benzo[1,3]dioxol-5-yl-2-bromo-propionamide involves its interaction with specific molecular targets and pathways. The bromine atom can participate in halogen bonding interactions, which can influence the compound’s binding affinity and selectivity for certain biological targets. Additionally, the benzodioxole ring structure can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare N-Benzo[1,3]dioxol-5-yl-2-bromo-propionamide with structurally related compounds, focusing on substituents, molecular properties, and biological activities.
Table 1: Comparative Analysis of Structural Analogs
Key Comparisons:
Halogenation Effects: The bromo-substituted derivative (MW ~268.15) has a higher molecular weight and lipophilicity compared to its chloro analog (MW 223.70) . In contrast, the chloro analog’s smaller size could reduce steric hindrance, favoring different interaction geometries.
Role of the Benzo[1,3]dioxol Group :
- The methylenedioxyphenyl moiety is critical for forming hydrogen-bonding networks, as demonstrated in thiourea derivatives . This feature likely contributes to the stability and bioactivity of the bromo-propionamide analog.
Functional Group Modifications: The 3-oxo-3-phenyl-propionamide derivative (MW 322.30) incorporates a ketone and phenyl group, which may increase electron-withdrawing effects, altering reactivity compared to the bromo-propionamide.
This suggests that the bromo-propionamide may have a similar spectrum, modulated by bromine’s electronegativity.
Synthetic and Commercial Considerations :
Biological Activity
N-Benzo[1,3]dioxol-5-yl-2-bromo-propionamide is a compound of interest due to its potential biological activities, particularly in the context of cancer and neurological disorders. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 273.10 g/mol. Its structure features a benzodioxole moiety, which is known for contributing to various biological activities.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds related to N-Benzo[1,3]dioxol-5-yl derivatives. For instance, compounds with similar structures have shown significant inhibitory effects on various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5i | Huh7 | 0.053 |
| 5n | Caco2 | 0.070 |
| 5o | MDA-MB 231 | 0.090 |
These IC50 values indicate that these compounds exhibit low nanomolar inhibition activity against DYRK1A kinase, a target implicated in tumor growth and progression .
The mechanism by which this compound exerts its biological effects may involve the inhibition of specific kinases such as DYRK1A. This inhibition can lead to decreased cell proliferation in various tumor types. The presence of bulky groups in its structure has been correlated with enhanced selectivity and potency against certain kinases .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of N-Benzo[1,3]dioxol derivatives:
- Synthesis and Evaluation : A recent study synthesized a series of benzodioxole derivatives and tested their activity against protein kinases. Compounds with substitutions at the 5-position showed varying degrees of inhibition against DYRK1A and other kinases .
- In Vitro Studies : In vitro assays demonstrated that certain derivatives exhibited significant cytotoxicity against various cancer cell lines, including Huh7 (hepatocellular carcinoma) and MDA-MB 231 (breast carcinoma). The most active compounds displayed IC50 values below 10 µM, indicating potent antitumor activity .
- Mechanistic Insights : Research indicated that the antitumor effects might be mediated through pathways involving cell cycle arrest and apoptosis induction, although further mechanistic studies are warranted to elucidate these pathways fully .
Toxicity and Safety Profile
While the biological activity is promising, understanding the toxicity profile is crucial for further development. Preliminary data suggest that this compound may have a favorable safety profile; however, comprehensive toxicity studies are necessary to confirm this .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
